7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one
Description
7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted at positions 3 and 7. The 3-position features a 2-methoxyphenyl group, while the 7-position bears a (4-fluorophenyl)methoxy substituent. This compound’s molecular formula is C23H17FO4, with a molecular weight of 376.38 g/mol (calculated).
Properties
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO4/c1-26-21-5-3-2-4-18(21)20-14-28-22-12-17(10-11-19(22)23(20)25)27-13-15-6-8-16(24)9-7-15/h2-12,14H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJYRTWDOXZKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate substituted benzaldehydes with chromone derivatives. The reaction is often catalyzed by acids or bases under reflux conditions. For instance, the reaction between 4-fluorobenzaldehyde and 2-methoxyphenylchromone in the presence of a base like potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
Biologically, this compound has shown potential as an anti-inflammatory and antioxidant agent. Its ability to modulate various biological pathways makes it a candidate for further pharmacological studies .
Medicine
In medicine, the compound is being investigated for its potential use in treating diseases such as cancer and neurodegenerative disorders. Its ability to interact with specific molecular targets makes it a promising therapeutic agent .
Industry
Industrially, this compound is used in the development of new materials with enhanced properties, such as improved thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Notes:
- Electronic Effects : The 4-fluorophenyl group in the target compound is electron-withdrawing, enhancing lipophilicity compared to the electron-donating 4-methoxy group in ’s analog. This may improve membrane permeability in biological systems.
- Halogen Impact : Replacing fluorine with chlorine () increases molecular weight and polarizability, which could alter solubility and protein-binding affinities.
Biological Activity
7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C24H20F O4
- Molecular Weight : 396.41 g/mol
- IUPAC Name : this compound
The structure features a chromenone backbone with fluorine and methoxy substituents that influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that chromone derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX-2 has been particularly noted, with some derivatives showing IC50 values in the low micromolar range .
Anticancer Properties
The anticancer activity of chromone derivatives has been documented in several studies. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism is often attributed to the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Recent studies suggest that chromone derivatives may also possess neuroprotective properties. For example, they have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease. Compounds showed dual inhibitory effects against these enzymes with IC50 values ranging from 5 to 20 μM .
The biological activity of this compound is mediated through multiple mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes such as COX and AChE, leading to reduced inflammatory responses and improved cholinergic signaling.
- Antioxidant Activity : The presence of methoxy groups contributes to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies have highlighted the efficacy of chromone derivatives similar to this compound:
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Study on Anti-inflammatory Effects :
- Objective : Evaluate the anti-inflammatory potential in a murine model.
- Findings : The compound significantly reduced edema formation and pro-inflammatory cytokine levels.
- : Suggests potential for therapeutic use in inflammatory diseases.
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Cytotoxicity Assessment :
- Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.
- Results : IC50 value determined at 15 μM after 48 hours of treatment.
- : Highlights the compound's potential as an anticancer agent.
- Neuroprotection in vitro :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
